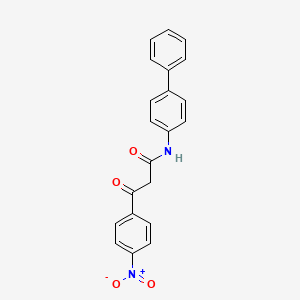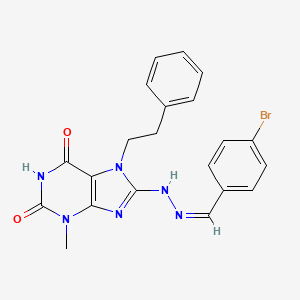![molecular formula C18H21N3O3 B11994646 2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol](/img/structure/B11994646.png)
2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol is a Schiff base compound. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol typically involves the condensation reaction between 4-(diethylamino)-2-hydroxybenzaldehyde and 2-methyl-4-nitroaniline in ethanol. The reaction is carried out under reflux conditions for several hours, resulting in the formation of the Schiff base compound . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Analyse Des Réactions Chimiques
2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol involves its ability to form stable complexes with metal ions through coordination bonds. These complexes can interact with biological molecules such as DNA and proteins, leading to various biological effects. The compound’s antimicrobial and anticancer activities are attributed to its ability to disrupt cellular processes by binding to essential biomolecules .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol include other Schiff bases with different substituents on the aromatic rings. For example:
5-diethylamino-2-({[4-(diethylamino)phenyl]imino}methyl)-phenol: This compound has similar structural features but with different substituents, leading to variations in its chemical and biological properties.
2-({(E)-[2-hydroxyphenyl)imino]methyl}phenol: Another Schiff base with a hydroxyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct electronic and steric properties, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C18H21N3O3 |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
2-[[4-(diethylamino)-2-methylphenyl]iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C18H21N3O3/c1-4-20(5-2)15-6-8-17(13(3)10-15)19-12-14-11-16(21(23)24)7-9-18(14)22/h6-12,22H,4-5H2,1-3H3 |
Clé InChI |
LDFZKNFMVSCVOT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}benzamide](/img/structure/B11994565.png)
![4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(2-chlorophenyl)-2-propenoate](/img/structure/B11994572.png)


![5-Phenyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11994581.png)



![5-(4-Bromophenyl)-7,9-dichloro-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994608.png)

![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11994634.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11994650.png)

